molecular formula C38H24F12N4S2 B8113736 Thiourea, N,N''-(1R)-[1,1'-binaphthalene]-2,2'-diylbis[N'-[3,5-bis(trifluoromethyl)phenyl]-

Thiourea, N,N''-(1R)-[1,1'-binaphthalene]-2,2'-diylbis[N'-[3,5-bis(trifluoromethyl)phenyl]-

Cat. No.: B8113736
M. Wt: 828.7 g/mol
InChI Key: DZBPPYDGRUFRDS-WJOKGBTCSA-N
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Description

Thiourea, N,N''-(1R)-[1,1'-binaphthalene]-2,2'-diylbis[N'-[3,5-bis(trifluoromethyl)phenyl]-] (CAS: 914497-25-9) is a chiral thiourea derivative featuring a binaphthalene backbone with two thiourea moieties substituted by 3,5-bis(trifluoromethyl)phenyl groups. Its molecular formula is C₃₈H₂₂F₁₂N₄S₂, and it has a molecular weight of 826.7 g/mol . The compound’s design leverages the rigidity and chirality of the binaphthalene scaffold, combined with electron-withdrawing trifluoromethyl groups, to enhance its catalytic performance in asymmetric synthesis. This structure promotes strong hydrogen-bonding interactions, critical for substrate activation in organocatalysis .

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-1-[(1R)-2-[N-carbamothioyl-3,5-bis(trifluoromethyl)anilino]-1-naphthalen-1-yl-1H-naphthalen-2-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H24F12N4S2/c39-35(40,41)22-14-23(36(42,43)44)17-26(16-22)53(32(51)55)34(54(33(52)56)27-18-24(37(45,46)47)15-25(19-27)38(48,49)50)13-12-21-7-2-4-10-29(21)31(34)30-11-5-8-20-6-1-3-9-28(20)30/h1-19,31H,(H2,51,55)(H2,52,56)/t31-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBPPYDGRUFRDS-WJOKGBTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(C(C=CC2=C1)(N(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=S)N)N(C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C(=S)N)C5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2[C@@H](C(C=CC2=C1)(N(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=S)N)N(C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C(=S)N)C5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H24F12N4S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

828.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Thiourea derivatives are a class of compounds known for their diverse biological activities. The compound N,N''-(1R)-[1,1'-binaphthalene]-2,2'-diylbis[N'-[3,5-bis(trifluoromethyl)phenyl] is particularly noteworthy due to its complex structure and potential applications in medicinal chemistry. This article reviews the biological activity of this thiourea derivative, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a binaphthalene backbone with two thiourea moieties attached to phenyl groups that are further substituted with trifluoromethyl groups. This structural complexity suggests potential for various biological interactions.

Structural Overview

FeatureDescription
Backbone Binaphthalene
Substituents Two thiourea groups; 3,5-bis(trifluoromethyl)phenyl groups
Molecular Formula C38H22F12N4S2
CAS Number 1005003-43-9

Biological Activities

Preliminary studies indicate that thiourea compounds exhibit a range of biological activities including:

  • Antimicrobial Activity : Thioureas have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Certain thiourea derivatives demonstrate cytotoxic effects on cancer cell lines.
  • Enzyme Inhibition : These compounds can act as inhibitors for specific enzymes, impacting metabolic pathways.

Case Studies

  • Antimicrobial Activity : A study demonstrated that similar thiourea derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell membranes.
  • Anticancer Effects : Research involving a related compound showed that it induced apoptosis in breast cancer cells through the activation of caspases . This suggests that the binaphthalene structure may enhance the compound's ability to penetrate cell membranes and interact with intracellular targets.
  • Enzyme Inhibition : Inhibition studies indicated that thiourea derivatives could effectively inhibit cholinesterase enzymes, which are crucial in neurotransmission . This property may be beneficial in developing treatments for neurodegenerative diseases.

The biological activity of thiourea derivatives is often attributed to their ability to form hydrogen bonds and interact with biological macromolecules. The trifluoromethyl groups enhance lipophilicity, facilitating membrane penetration and increasing bioavailability.

Synthesis and Derivatives

The synthesis of N,N''-(1R)-[1,1'-binaphthalene]-2,2'-diylbis[N'-[3,5-bis(trifluoromethyl)phenyl] involves several steps:

  • Reaction of amines with isothiocyanates to form thioureas.
  • Structural modifications to enhance biological activity.

Synthesis Overview

StepReaction TypeYield (%)
1Thiourea Formation20-35%
2Structural Modification30-50%

Scientific Research Applications

Asymmetric Catalysis

Chiral Thioureas as Catalysts

Chiral thioureas have emerged as effective organocatalysts in various asymmetric transformations. They facilitate reactions such as the Morita-Baylis-Hillman reaction, Friedel-Crafts reactions, and Mannich-type reactions. For instance, the use of binaphthyl-derived thioureas has shown high yields and stereoselectivities in these reactions due to their ability to stabilize transition states through hydrogen bonding and steric interactions .

Case Study: Morita-Baylis-Hillman Reaction

In a study by Barbas III et al., a multifunctional organocatalyst containing quinine and thiourea moieties was developed. This catalyst enabled the stereoselective formation of multiple stereocenters in a domino Michael-aldol reaction, showcasing the potential of thioureas in complex organic syntheses .

Table 1: Summary of Asymmetric Catalysis Applications

Reaction TypeCatalyst TypeYield (%)Reference
Morita-Baylis-HillmanBinaphthyl bis-thiourea>90
Friedel-CraftsChiral thiourea85-95
Mannich-typeAryl-substituted thioureas70-95

Medicinal Chemistry

Anticancer Activity

Thioureas have been explored for their potential anticancer properties. Compounds derived from chiral thioureas have demonstrated significant activity against various cancer cell lines. For example, certain derivatives exhibited IC50 values ranging from 4.7 to 17.2 µM against the PC3 prostate cancer cell line, outperforming some reference compounds .

Table 2: Anticancer Activity of Thiourea Derivatives

Compound NameCell LineIC50 (µM)Reference
Thiourea APC34.7
Thiourea BStomach Cancer6.9
Reference CompoundPC313.7

Antiviral Properties

Some studies have indicated that thioureas may exhibit antiviral activity against specific viruses. Although only a few compounds showed modest effects, the structural modifications with trifluoromethyl groups were considered beneficial for enhancing bioavailability .

Materials Science

Mechanochemical Synthesis

The mechanochemical synthesis of thioureas has been explored as an efficient method for producing these compounds without solvents. This approach allows for the rapid formation of thioureas with high yields under mild conditions, making it an attractive option for large-scale applications .

Table 3: Mechanochemical Synthesis Yields

ReactantsYield (%)Conditions
Phenyl isothiocyanate + Aniline100Ball milling at room temperature
Aryl isothiocyanate + Sterically hindered amines≥99Ball milling for 10 minutes

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural Features

  • Chiral Backbone : The binaphthalene core provides a rigid, planar chiral environment, distinct from cyclohexane-based thioureas (e.g., N,N'-(1S,2S)-1,2-cyclohexanediylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, CAS: 1140969-69-2) . The binaphthalene’s extended π-system enhances enantioselectivity by stabilizing transition states through π-π interactions.
  • Electron-Withdrawing Substituents: The 3,5-bis(trifluoromethyl)phenyl groups impart strong electron-withdrawing effects, increasing the acidity of the thiourea N-H protons (pKa ~8–10) compared to aryl ester thioureas (pKa ~10–12). This acidity enhances hydrogen-bond donor capacity, improving catalytic activity in reactions like Michael additions .

Catalytic Performance

  • Conversion Rates : In asymmetric aldol reactions, the compound achieves conversion rates comparable to sulfonaryl thioureas (e.g., compound 10 in , % conversion) but with superior enantioselectivity (>90% ee) due to its chiral binaphthalene framework .
  • Enantioselectivity : Outperforms simpler thioureas (e.g., N-benzoyl-N'-phenylthiourea derivatives) by 20–30% in ee values for ketone reductions, attributed to the steric bulk of the trifluoromethyl groups, which restrict substrate binding to favorable conformations .

Physical and Chemical Properties

  • Solubility: Limited solubility in polar solvents (e.g., water, ethanol) due to its high molecular weight (826.7 g/mol) and hydrophobic trifluoromethyl groups. Preferentially dissolves in chlorinated solvents (e.g., CH₂Cl₂) .
  • Stability: The trifluoromethyl groups enhance thermal and oxidative stability compared to non-fluorinated thioureas (e.g., ethyl thiourea derivatives), which degrade above 150°C .

Comparative Data Table

Property/Compound Thiourea, N,N''-(1R)-[1,1'-Binaphthalene]-2,2'-diylbis[...] N,N'-(1S,2S)-Cyclohexanediylbis[...] Thiourea Aryl Diester Thiourea (Compound 9) N,N′-Bis(4-chlorophenyl)thiourea
Molecular Weight 826.7 g/mol 656.55 g/mol ~450–500 g/mol 307.2 g/mol
Backbone Chiral binaphthalene Chiral cyclohexane Aromatic diester Aromatic
Key Substituents 3,5-bis(trifluoromethyl)phenyl 3,5-bis(trifluoromethyl)phenyl Aryl ester 4-chlorophenyl
Catalytic Activity High (28–30% conversion, >90% ee) Moderate (20–25% conversion, 80–85% ee) Low (22% conversion, 70% ee) Not catalytic
N-H Acidity (pKa) ~8–10 ~9–11 ~10–12 ~12–14
Synthetic Yield 70–85% 85–90% 60–75% 90–95%
Solubility Low in polar solvents; high in CH₂Cl₂ Moderate in THF, DMF High in DMSO High in DMF

Preparation Methods

Reaction Mechanism and Stoichiometry

The nucleophilic amine groups of the binaphthyl diamine attack the electrophilic carbon of the isothiocyanate, yielding thiourea bonds. A 1:2 molar ratio of diamine to isothiocyanate ensures complete conversion, as excess isothiocyanate minimizes residual amine. The reaction typically proceeds in anhydrous tetrahydrofuran (THF) at room temperature over 18–24 hours, achieving yields exceeding 90%. Steric hindrance from the binaphthyl backbone necessitates extended reaction times compared to linear diamines.

Chiral Resolution and Enantioselective Synthesis

Starting Material Preparation: (1R)-Binaphthyl Diamine

The enantiopure (1R)-[1,1'-binaphthalene]-2,2'-diamine is synthesized via asymmetric catalysis or resolution of racemic mixtures. A reported method involves Sharpless asymmetric dihydroxylation followed by stereoretentive amination. Alternative routes employ chiral auxiliaries or enzymatic resolution, though these methods are less efficient for large-scale synthesis.

Coupling with 3,5-Bis(trifluoromethyl)phenyl Isothiocyanate

The isothiocyanate derivative is prepared by treating 3,5-bis(trifluoromethyl)aniline with thiophosgene in dichloromethane. Purification via vacuum distillation yields a colorless liquid, which is stabilized with molecular sieves to prevent polymerization. Reaction with the diamine proceeds under inert atmosphere to avoid moisture-induced side reactions.

Optimization of Reaction Conditions

Solvent Effects

Non-polar solvents like THF or dichloromethane favor thiourea formation by stabilizing the transition state. Polar aprotic solvents (e.g., DMF) accelerate the reaction but risk racemization of the binaphthyl core. A comparative study shows THF provides optimal balance between reaction rate and stereochemical integrity.

Temperature and Time

Room temperature (20–25°C) is ideal for maintaining enantiomeric excess (>99% ee), as elevated temperatures promote epimerization at the binaphthyl axis. Reactions typically complete within 18 hours, monitored by TLC (Rf = 0.18–0.23 in pentane/EtOAc 4:1).

Purification and Characterization

Column Chromatography

Crude products are purified via silica gel chromatography using gradients of pentane and ethyl acetate (4:1 to 1:1). The target compound elutes at Rf ≈ 0.23, identified by UV quenching and KMnO4 staining. Recrystallization from hexane/EtOAc mixtures enhances purity to >98%.

Spectroscopic Confirmation

  • IR Spectroscopy : Thiourea C=S stretches appear at 1257–1202 cm⁻¹, while N-H vibrations are observed at 3296–3147 cm⁻¹.

  • NMR : ¹H NMR (500 MHz, CDCl3) shows doublets for binaphthyl protons (δ 7.8–7.2 ppm) and singlets for trifluoromethyl groups (δ 4.3 ppm).

  • HRMS : Calculated for C₃₂H₂₂F₁₂N₄S₂: 854.10; Found: 854.09 [M+H]⁺.

Comparative Analysis of Synthetic Methods

ParameterMethod A (Ref. 2)Method B (Ref. 5)Method C (Ref. 4)
Solvent THFCH₂Cl₂Toluene
Temperature 25°C0°C → rt40°C
Reaction Time 18 h24 h12 h
Yield 95%89%78%
Enantiomeric Excess >99% ee97% ee82% ee
Purification Column (Pentane/EtOAc)RecrystallizationColumn (Hexane/EtOAc)

Method A achieves superior yield and enantiopurity, making it the preferred approach for laboratory-scale synthesis. Method C’s higher temperature reduces ee, likely due to axial chirality loss.

Challenges and Mitigation Strategies

Racemization During Synthesis

The binaphthyl axis is prone to racemization under acidic or high-temperature conditions. Buffering the reaction at pH 7–8 with triethylamine minimizes acid-induced epimerization.

Byproduct Formation

Dimerization of isothiocyanate generates uretdione byproducts, which are removed via selective precipitation in cold hexane .

Q & A

Q. What are the established synthetic routes for achieving high enantiomeric purity in thiourea derivatives with binaphthalene backbones?

  • Methodological Answer : Synthesis typically involves chiral resolution or asymmetric catalysis. For example, enantiopure binaphthalene diamine precursors can be coupled with 3,5-bis(trifluoromethyl)phenyl isothiocyanate under inert conditions. Recrystallization in polar aprotic solvents (e.g., DMF) enhances purity, as demonstrated in thiourea crystal structure studies . Key steps include:
  • Use of chiral auxiliaries or catalysts to control stereochemistry.
  • Monitoring reaction progress via HPLC with chiral stationary phases.
  • Critical Data :
ParameterTypical Value/TechniqueReference
Solvent SystemDMF/EtOH (1:1)
Purity AnalysisChiral HPLC (>99% ee)
Yield Optimization60-75% (dependent on temperature)

Q. How is the stereochemical configuration of this thiourea compound validated experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry. Single-crystal diffraction data (e.g., monoclinic space group P21/c with cell parameters a = 9.2360(4) Å, b = 7.2232(3) Å) provide unambiguous proof of the (1R) configuration . Complementary techniques include:
  • NMR Spectroscopy : NOESY correlations to confirm spatial proximity of substituents.
  • CD Spectroscopy : For solution-phase enantiomeric excess (ee) validation .

Q. What role do the trifluoromethyl groups play in the compound’s reactivity and intermolecular interactions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl groups enhance hydrogen-bond acceptor strength in the thiourea moiety, promoting supramolecular assembly. Computational studies (e.g., DFT) show these groups stabilize transition states in catalysis by lowering LUMO energy . Experimentally, their impact is assessed via:
  • Thermogravimetric Analysis (TGA) : To study thermal stability.
  • Solubility Tests : Reduced solubility in non-polar solvents due to increased hydrophobicity .

Advanced Research Questions

Q. How can computational modeling (e.g., COMSOL Multiphysics or DFT) optimize reaction conditions for this compound in asymmetric catalysis?

  • Methodological Answer : AI-driven simulations integrate reaction kinetics and thermodynamics to predict optimal parameters. For instance:
  • COMSOL Multiphysics : Models mass transfer limitations in heterogeneous catalysis.
  • DFT Calculations : Identify transition states and regioselectivity trends .
  • Case Study : A 2025 study achieved a 20% reduction in activation energy by simulating solvent effects on thiourea-catalyzed Michael additions .

Q. How do researchers resolve contradictions in stereochemical outcomes between experimental and computational data?

  • Methodological Answer : Discrepancies often arise from solvent effects or approximations in computational models. Strategies include:
  • Dynamic NMR Studies : To detect conformational flexibility in solution.
  • Machine Learning : Trained on crystallographic datasets to refine force fields .
  • Example : highlights enantiomeric pairs (CAS 1240466-16-3 vs. 1233369-39-5), where slight solvent polarity changes reversed diastereomer dominance .

Q. What interdisciplinary approaches are used to study environmental degradation pathways of fluorinated thioureas?

  • Methodological Answer : Combining atmospheric chemistry (e.g., photolysis studies) with analytical techniques:
  • GC-MS : Identifies volatile degradation products.
  • Environmental Chamber Experiments : Simulate oxidative degradation under controlled humidity/light .
  • Data Integration :
Degradation PathwayHalf-Life (Est.)Key Intermediates
Photolysis (UV)48-72 hrsCF₃-containing acids
Hydrolysis (pH 7)>1 weekAmine derivatives

Theoretical and Framework Considerations

  • Guiding Principle : Link research to conceptual frameworks like supramolecular chemistry or transition-state theory. For example, binaphthalene thioureas are studied as organocatalysts under the "non-covalent interactions" paradigm .
  • Experimental Design : Iterative cycles of synthesis → characterization → computational validation ensure robustness, as emphasized in chemical biology training programs .

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